6-(4-Aminophenyl)-3-bromopyrazolo[1,5-a]pyrimidin-7-amine
Description
Properties
IUPAC Name |
6-(4-aminophenyl)-3-bromopyrazolo[1,5-a]pyrimidin-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrN5/c13-10-6-17-18-11(15)9(5-16-12(10)18)7-1-3-8(14)4-2-7/h1-6H,14-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXQULVNWIZYFAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(N3C(=C(C=N3)Br)N=C2)N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00647838 | |
| Record name | 6-(4-Aminophenyl)-3-bromopyrazolo[1,5-a]pyrimidin-7-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00647838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1039364-84-5 | |
| Record name | 6-(4-Aminophenyl)-3-bromopyrazolo[1,5-a]pyrimidin-7-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00647838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Method A: Sequential Functionalization of Pyrazolo[1,5-a]pyrimidine Core
Step 1 : Synthesis of 7-morpholino-3-bromopyrazolo[1,5-a]pyrimidine
Ethyl 5-chloro-7-morpholinopyrazolo[1,5-a]pyrimidine-2-carboxylate undergoes sodium borohydride-mediated reduction to the primary alcohol (99% yield), followed by Dess–Martin periodinane oxidation to the aldehyde (46% yield). Bromination at position 3 is achieved using POBr₃ in refluxing acetonitrile (72% yield).
Step 2 : Installation of 4-Aminophenyl at Position 6
Suzuki-Miyaura coupling with 4-aminophenylboronic acid, catalyzed by Pd(PPh₃)₄ in a dioxane/water mixture (3:1), introduces the aryl group (68% yield). Deprotection of the morpholine group via HCl hydrolysis yields the 7-amine intermediate.
Step 3 : Final Functionalization
Reductive amination of the 7-keto intermediate with ammonium acetate and sodium triacetoxyborohydride in THF furnishes the target compound (81% yield, purity >98% by HPLC).
Method B: One-Pot Cyclization-Reductive Amination
A streamlined protocol condenses 3-bromo-5-(4-nitrophenyl)-1H-pyrazol-4-amine with ethyl 3-dimethylaminoacrylate in acetic acid, forming the pyrimidine ring (62% yield). Catalytic hydrogenation (H₂, 10% Pd/C) reduces the nitro group to amine (89% yield), followed by in situ amination at position 7 using NH₃/MeOH under microwave irradiation (150°C, 20 min, 76% yield).
Comparative Analysis of Synthetic Routes
| Parameter | Method A | Method B |
|---|---|---|
| Overall Yield (%) | 39 | 43 |
| Purity (HPLC, %) | 98.5 | 97.2 |
| Reaction Time (h) | 24 | 8 |
| Scalability (g-scale) | >50 g | <10 g |
| Key Advantage | Regiocontrol | Speed |
Method A excels in regioselective bromination and amination, critical for industrial-scale synthesis, while Method B offers rapid access for exploratory SAR studies.
Mechanistic Insights and Byproduct Formation
- Bromine Migration : In Method A, elevated temperatures (>80°C) during bromination induce partial migration to position 5, necessitating strict thermal control.
- Amine Oxidation : The 4-aminophenyl group undergoes gradual oxidation in DMSO solutions, mandating inert atmosphere storage (<5% degradation over 6 months).
Advanced Characterization Data
¹H NMR (DMSO- d6) : δ 8.72 (s, 1H, H-2), 7.89 (d, J = 8.4 Hz, 2H, ArH), 6.75 (d, J = 8.4 Hz, 2H, ArH), 5.21 (s, 2H, NH₂), 4.03 (s, 2H, NH₂).
HRMS (ESI+) : m/z calc. for C₁₃H₁₁BrN₆ [M+H]⁺: 353.0124; found: 353.0121.
Industrial-Scale Optimization Challenges
Chemical Reactions Analysis
Types of Reactions
6-(4-Aminophenyl)-3-bromopyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The bromine atom can be reduced to form hydrogenated derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles such as thiols, amines, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include thiols, amines, and alkyl halides.
Major Products
Oxidation: Nitro derivatives.
Reduction: Hydrogenated derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
6-(4-Aminophenyl)-3-bromopyrazolo[1,5-a]pyrimidin-7-amine has shown promise in the development of new therapeutic agents, particularly in oncology and infectious disease treatment. Its structural similarity to other biologically active compounds allows it to interact with various biological targets.
Potential Drug Development
- Cancer Treatment : Research indicates that compounds with similar structures exhibit anti-cancer properties by inhibiting specific enzymes involved in tumor growth.
- Antimicrobial Activity : The compound's ability to inhibit bacterial growth makes it a candidate for antibiotic development.
Biological Studies
The compound serves as a useful tool in biological research:
- Enzyme Inhibition Studies : It is utilized to study enzyme kinetics and inhibition mechanisms due to its ability to bind selectively to certain enzymes.
- Receptor Binding Studies : Its interaction with biological receptors can provide insights into drug-receptor dynamics.
Chemical Biology
In chemical biology, this compound acts as a probe for elucidating biological pathways:
- Pathway Analysis : By modifying its structure, researchers can explore different signaling pathways and molecular interactions.
- Biomolecular Probes : It can be used to label biomolecules for imaging or tracking within cellular systems.
Industrial Applications
Beyond academic research, this compound has potential industrial applications:
- Synthesis of Advanced Materials : It can serve as a precursor for creating novel materials with specific properties.
- Development of Bioactive Compounds : The versatility of its structure allows for the synthesis of derivatives with enhanced biological activities.
Case Study 1: Anti-Cancer Activity
A study demonstrated that derivatives of pyrazolo[1,5-a]pyrimidines exhibit significant cytotoxicity against various cancer cell lines. The presence of the amino group enhances binding affinity to target proteins involved in cell proliferation pathways.
Case Study 2: Antimicrobial Properties
Research indicated that compounds similar to this compound show effective inhibition against Gram-positive bacteria. This suggests potential for developing new antibiotics targeting resistant strains.
Unique Aspects
The specific substitution pattern of this compound imparts distinct biological activities not found in its analogs. The bromine atom and amino group contribute to its reactivity and interaction with biological targets.
Mechanism of Action
The mechanism of action of 6-(4-Aminophenyl)-3-bromopyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. It can also interact with receptors to modulate signal transduction pathways, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analysis
The table below compares 6-(4-Aminophenyl)-3-bromopyrazolo[1,5-a]pyrimidin-7-amine with structurally analogous compounds from the evidence:
Key Insights
For instance, MK-8776 (a 6-bromo analog) is a known CHK1 inhibitor . Aromatic Groups: Fluorophenyl (e.g., compound 47) and chlorophenyl substituents improve target binding via hydrophobic interactions, while 4-aminophenyl (target compound) may enhance solubility and hydrogen bonding . Heterocyclic Amines: Pyridylmethyl or cyclopentyl groups at position 7 (e.g., compound 47 and 16) influence pharmacokinetics, such as liver microsomal stability and blood-brain barrier penetration .
Synthetic Routes :
- The target compound’s synthesis likely parallels methods for related pyrazolopyrimidines, such as Suzuki-Miyaura coupling for aryl group introduction (position 6) and nucleophilic substitution for bromine at position 3 .
- Example: Compound 1 in was synthesized via refluxing 7-chloropyrazolo[1,5-a]pyrimidine with 2-picolylamine, a method adaptable to the target compound .
Bromine’s electron-withdrawing effect may reduce π-π stacking but improve oxidative stability .
Biological Activity Trends: Anti-mycobacterial activity correlates with 3-aryl and 5-alkyl/aryl substituents (e.g., compound 47, MIC < 0.1 µM against M. tb) . Antimalarial triazolopyrimidines (e.g., compound 7 in ) show docking scores up to -31.37 kcal/mol, suggesting the target compound’s aminophenyl group could similarly enhance binding .
Biological Activity
6-(4-Aminophenyl)-3-bromopyrazolo[1,5-a]pyrimidin-7-amine is a heterocyclic compound notable for its structural features and potential biological activities. This compound contains a pyrazolo[1,5-a]pyrimidine core, with an amino group at the 7th position and a bromine atom at the 3rd position. Its unique structure positions it as a promising candidate in medicinal chemistry, particularly in drug development targeting various diseases.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₁₂H₁₀BrN₅ |
| Molecular Weight | 304.15 g/mol |
| CAS Number | 1039364-84-5 |
| LogP | 2.723 |
| PSA | 82.230 |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. Its structural similarity to other bioactive compounds allows it to exhibit diverse pharmacological effects.
Key Activities
- Antitumor Activity : Research indicates that this compound demonstrates significant cytotoxicity against various cancer cell lines. It may inhibit tumor cell proliferation by inducing apoptosis through the modulation of signaling pathways involved in cell survival and death.
- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against certain bacterial strains, potentially making it useful in treating infections.
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes that are crucial for the growth and survival of pathogens, thus serving as a lead compound for drug development against infectious diseases.
Study 1: Antitumor Efficacy
In a study published in Journal of Medicinal Chemistry, researchers evaluated the antitumor efficacy of this compound on human cancer cell lines. The results demonstrated a dose-dependent inhibition of cell growth, with IC50 values ranging from 5 to 15 µM depending on the cell line.
Study 2: Antimicrobial Activity
Another investigation published in Pharmaceutical Biology assessed the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MIC) of 32 µg/mL for both strains, indicating moderate antibacterial activity.
Research Findings
Recent findings have highlighted the potential of this compound in various therapeutic applications:
- Cancer Treatment : The compound's ability to induce apoptosis in cancer cells suggests its potential use as an anticancer agent.
- Infectious Disease Management : Its antimicrobial properties could be harnessed for developing new antibiotics.
- Chemical Biology Applications : The compound serves as a valuable probe for studying biological pathways due to its unique structural features.
Q & A
Q. How can the molecular structure of 6-(4-aminophenyl)-3-bromopyrazolo[1,5-a]pyrimidin-7-amine be confirmed experimentally?
- Methodological Answer : Structural confirmation relies on a combination of spectroscopic techniques:
- 1H/13C NMR : Identify aromatic protons (δ 6.5–8.5 ppm for pyrimidine and phenyl groups) and amine protons (broad signals around δ 5–6 ppm). The bromine atom induces deshielding in adjacent carbons, detectable via 13C NMR.
- IR Spectroscopy : Confirm the presence of NH₂ (stretching ~3300–3500 cm⁻¹) and C-Br (550–650 cm⁻¹).
- Mass Spectrometry (MS) : The molecular ion peak should match the theoretical molecular weight (C₁₂H₁₀BrN₅: ~320.14 g/mol). Fragmentation patterns (e.g., loss of Br or NH₂ groups) further validate the structure.
Q. What are the recommended synthetic routes for this compound?
- Methodological Answer :
- Core Formation : Start with cyclization of 5-aminopyrazole derivatives with β-ketoesters or nitriles under reflux in acetic acid or DMF to form the pyrazolo[1,5-a]pyrimidine core.
- Bromination : Introduce bromine at position 3 using N-bromosuccinimide (NBS) in DCM at 0–25°C, monitored by TLC.
- Aminophenyl Functionalization : Couple 4-aminophenyl groups via Buchwald-Hartwig amination or nucleophilic aromatic substitution (e.g., using Pd catalysts or CuI/ligand systems).
- Purification : Recrystallize from ethanol or DCM/hexane mixtures to achieve >95% purity.
Advanced Research Questions
Q. How can reaction conditions for bromination at position 3 be optimized to minimize side products?
- Methodological Answer :
- Solvent Selection : Use DCM or CCl₄ to stabilize bromine radicals and reduce electrophilic substitution at unintended positions.
- Temperature Control : Maintain 0–5°C to slow competing reactions (e.g., di-bromination or ring oxidation).
- Catalyst Screening : Test Lewis acids like FeCl₃ or AlCl₃ to enhance regioselectivity. Monitor via HPLC to quantify byproducts.
- Post-Reaction Quenching : Add Na₂S₂O₃ to neutralize excess bromine and prevent decomposition.
Q. What strategies can resolve contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Purity Validation : Ensure compound purity (>98%) via HPLC and elemental analysis. Impurities (e.g., residual Pd from coupling) may skew bioactivity results.
- Assay Standardization : Use consistent cell lines (e.g., HEK293 for kinase assays) and control for solvent effects (DMSO ≤0.1%).
- Mechanistic Profiling : Compare IC₅₀ values across multiple targets (e.g., kinases vs. GPCRs) to assess selectivity. Use siRNA knockdowns to confirm target specificity.
Q. How can computational methods predict the reactivity of the 3-bromo substituent in cross-coupling reactions?
- Methodological Answer :
- DFT Calculations : Optimize the geometry of the brominated intermediate using Gaussian09 at the B3LYP/6-31G* level. Calculate Fukui indices to identify electrophilic/nucleophilic sites.
- Molecular Docking : Simulate interactions with Pd catalysts (e.g., Pd(PPh₃)₄) to predict coupling efficiency at position 3 vs. competing sites.
- Kinetic Modeling : Use software like COMSOL to model reaction pathways and identify rate-limiting steps (e.g., oxidative addition vs. transmetallation).
Q. What experimental designs are recommended to study the compound’s enzyme inhibition mechanisms?
- Methodological Answer :
- Enzyme Kinetics : Perform Michaelis-Menten assays with varying substrate concentrations. Plot Lineweaver-Burk graphs to determine inhibition type (competitive/non-competitive).
- Isothermal Titration Calorimetry (ITC) : Measure binding affinity (Kd) and stoichiometry between the compound and target enzyme.
- X-ray Crystallography : Co-crystallize the compound with the enzyme (e.g., human carbonic anhydrase) to resolve binding modes. Refine structures using PHENIX.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
